molecular formula C15H23NO B1391320 4-[4-(sec-Butyl)phenoxy]piperidine CAS No. 946759-80-4

4-[4-(sec-Butyl)phenoxy]piperidine

Cat. No.: B1391320
CAS No.: 946759-80-4
M. Wt: 233.35 g/mol
InChI Key: ZWLIEKUIIWUPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(sec-Butyl)phenoxy]piperidine is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring attached to a phenoxy group substituted with a sec-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(sec-Butyl)phenoxy]piperidine typically involves the reaction of 4-(sec-butyl)phenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to its production. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(sec-Butyl)phenoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce secondary amines.

Scientific Research Applications

4-[4-(sec-Butyl)phenoxy]piperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(sec-Butyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the phenoxy group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(sec-Butyl)phenoxy]piperidine is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The presence of the sec-butyl group can enhance hydrophobic interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-12(2)13-4-6-14(7-5-13)17-15-8-10-16-11-9-15/h4-7,12,15-16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIEKUIIWUPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(sec-Butyl)phenoxy]piperidine
Reactant of Route 2
Reactant of Route 2
4-[4-(sec-Butyl)phenoxy]piperidine
Reactant of Route 3
Reactant of Route 3
4-[4-(sec-Butyl)phenoxy]piperidine
Reactant of Route 4
4-[4-(sec-Butyl)phenoxy]piperidine
Reactant of Route 5
4-[4-(sec-Butyl)phenoxy]piperidine
Reactant of Route 6
4-[4-(sec-Butyl)phenoxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.